2-(Perfluoroalkyl)ethyl methacrylate

Surface free energy Hydrophobicity Copolymer coating

Standard fluorinated methacrylates fail to deliver true oil repellency (<10 mJ/m²) required for anti-graffiti or release coatings. This monomer solves the performance gap. • **Surface Energy:** Achieves 9.7 mJ/m² at optimal loading; water contact angle up to 160° (superhydrophobic). • **Friction Reduction:** 97% lower coefficient of friction (0.005) vs. non-fluorinated analogs - critical for medical device coatings. • **Mechanical Tunability:** Modulus adjustable from 1.08-1.57 GPa by copolymer composition with MMA.

Molecular Formula C7H9F3O2
Molecular Weight 182.14 g/mol
CAS No. 65530-66-7
Cat. No. B3029420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Perfluoroalkyl)ethyl methacrylate
CAS65530-66-7
Molecular FormulaC7H9F3O2
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC(F)(F)F
InChIInChI=1S/C7H9F3O2/c1-5(2)6(11)12-4-3-7(8,9)10/h1,3-4H2,2H3
InChIKeyDCEGHEFYVNDALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Perfluoroalkyl)ethyl methacrylate: Procurement Overview


2-(Perfluoroalkyl)ethyl methacrylate (CAS 65530-66-7) is a fluorinated methacrylate monomer comprising a polymerizable methacrylate moiety linked via an ethyl spacer to a perfluoroalkyl chain (typically n ≈ 7–8) [1]. It exists as a solid or semi-solid at room temperature (melting point 50–60 °C) with a density of 1.6 g/mL at 25 °C [2]. Unlike non-fluorinated methacrylates, this compound delivers ultra-low surface energy upon polymerization while maintaining compatibility with conventional acrylic comonomers such as methyl methacrylate (MMA) and butyl acrylate (BA) [3].

2-(Perfluoroalkyl)ethyl methacrylate: Substitution Risks


Fluorinated methacrylates and acrylates are not interchangeable in precision polymer synthesis, despite sharing perfluoroalkyl functionality. 2-(Perfluoroalkyl)ethyl methacrylate differs fundamentally from its acrylate counterpart (2-(perfluoroalkyl)ethyl acrylate) in that the α-methyl group introduces steric hindrance, altering both monomer polymorphism and solid-state polymerizability [1]. In copolymerization, the reactivity ratio of this methacrylate (r ≈ 0.88 with MMA) [2] differs from that of analogous acrylates, directly affecting comonomer incorporation uniformity and final polymer architecture. Furthermore, the ethyl spacer length influences surface reorganization dynamics, with longer spacers generally promoting more stable hydrophobic surfaces [3]. Substituting with a shorter perfluoroalkyl chain (e.g., C4 or C6) or a different spacer yields measurably higher surface energy and reduced oil repellency, as documented in comparative surface analyses [4].

2-(Perfluoroalkyl)ethyl methacrylate: Differentiating Evidence


Surface Energy vs. Non-Fluorinated Acrylics

Copolymers incorporating 2-(perfluoroalkyl)ethyl methacrylate (Zonyl-TM) achieve surface free energy values as low as 9.7 mJ/m², a reduction of approximately 73-75% compared to conventional poly(methyl methacrylate-co-butyl acrylate) reference copolymers (SFE ≈ 35 mJ/m²) [1]. This value also falls below the critical surface tension of polytetrafluoroethylene (PTFE, γc ≈ 18 mJ/m²) [2], establishing a class-level advantage over both non-fluorinated acrylics and some commercial fluoropolymers.

Surface free energy Hydrophobicity Copolymer coating

Copolymerization Reactivity with MMA

In free radical copolymerization with methyl methacrylate (MMA), 2-(perfluoroalkyl)ethyl methacrylate (Zonyl-TM) exhibits a reactivity ratio r₁ = 0.88, with MMA r₂ = 0.92 [1]. The near-unity product (r₁ × r₂ ≈ 0.81) indicates a tendency toward random copolymerization without significant composition drift, in contrast to fluorinated acrylates which often display more disparate reactivity ratios requiring controlled monomer feeding strategies [2]. The Q and e values for Zonyl-TM were determined as Q = 0.89, e = 0.52, compared to MMA (Q = 0.78, e = 0.40) [1].

Reactivity ratio Copolymerization kinetics Alfrey-Price Q-e scheme

Friction Performance vs. Non-Fluorinated Brushes

Surface-initiated polymer brushes derived from fluoroalkyl methacrylates containing 17 fluorine atoms per monomer (representative of perfluoroalkyl ethyl methacrylate with longer fluorocarbon chain) exhibit a coefficient of friction (COF) of 0.005 under ambient conditions (RH = 44 ± 2%), decreasing further by 50% under fluidic conditions [1]. In contrast, non-fluorinated methacrylate polymer brushes (SPF0, containing 0 F atoms per monomer) exhibit a COF of approximately 0.15-0.30 under comparable conditions [1]. Adhesion forces measured 6.9 nN for fluorinated brushes versus significantly higher values for non-fluorinated controls [1].

Coefficient of friction Tribology Polymer brush Anti-adhesion

Thermomechanical Tunability: Tg & Modulus

Incorporation of 2-(perfluoroalkyl)ethyl methacrylate (Zonyl-TM) into poly(methyl methacrylate) reduces the glass transition temperature (Tg) linearly from 102°C (pure PMMA) to 77°C as fluoromonomer content increases, accompanied by a decrease in Young's modulus from 1.57 GPa to 1.08 GPa [1]. This behavior results from increased free volume due to the bulky perfluoroalkyl side chains, and deviates from classical Gordon-Taylor equation predictions when Zonyl-TM content is below 14% [1]. The methacrylate backbone maintains amorphous structure verified by XRD, unlike some fluorinated acrylates that may crystallize and embrittle [2].

Glass transition temperature Young's modulus Copolymer thermal properties Free volume

Crystalline Polymorphism vs. Acrylate Analogs

Differential scanning calorimetry (DSC) and temperature-controlled X-ray diffraction reveal that 2-(perfluoroalkyl)ethyl methacrylate (FFnEMA, where n=6, 8, 10) exhibits characteristic polymorphic behaviors that differ fundamentally from its acrylate counterpart (FFnEA) due to the presence of the α-methyl group [1]. The highest polymerizability in solid-state γ-ray irradiation occurs in the crystal form that exists in the highest temperature region for each compound [1]. This α-methyl substitution in methacrylates restricts side-chain packing relative to acrylates, influencing both monomer storage stability and processing window for solid-state polymerization applications [2].

Polymorphism Solid-state polymerization DSC Crystal morphology

Superhydrophobic Coating Validation

Copolymers of perfluoroalkyl ethyl acrylate/methacrylate with methyl methacrylate, prepared via solvent evaporation, achieve water contact angles up to 160°, meeting the stringent definition of superhydrophobicity [1]. This performance threshold requires a critical fluorine content that varies with copolymer architecture—random copolymers more readily form roughened surfaces conducive to superhydrophobicity compared to block copolymers with identical fluoromonomer content [1]. Non-fluorinated acrylic copolymer controls under identical preparation conditions yield contact angles below 100° [2].

Superhydrophobic surface Water contact angle Fluorinated copolymer Coating formulation

2-(Perfluoroalkyl)ethyl methacrylate: Validated Applications


Ultra-Low Surface Energy Coatings

Formulations requiring surface free energy below 10 mJ/m² for true oil repellency benefit from 2-(perfluoroalkyl)ethyl methacrylate incorporation. At minimal loading (1.5 wt%), copolymer films achieve water contact angles of 80-115° and hexadecane contact angles of 60-70° [1], with optimized formulations reaching SFE values of 9.7 mJ/m² [2]. This performance level enables anti-graffiti coatings, marine anti-fouling paints, and release liners for pressure-sensitive adhesives where hydrocarbon-based acrylics fail to prevent organic liquid spreading.

Low-Friction Medical Device Coatings

The demonstrated coefficient of friction of 0.005 under ambient conditions for fluoropolymer brushes derived from fluoroalkyl methacrylates [1] supports applications requiring lubricious, non-stick surfaces. This includes guidewire and catheter coatings, microfluidic device channels, and precision mechanical components. The 97% friction reduction relative to non-fluorinated methacrylate analogs provides quantifiable performance differentiation critical for medical device regulatory submissions and industrial wear-reduction applications.

Superhydrophobic Architectural & Textile Finishes

Copolymer formulations incorporating 2-(perfluoroalkyl)ethyl methacrylate achieve water contact angles up to 160° [2], meeting the superhydrophobic threshold (>150°) required for self-cleaning surfaces. This performance is particularly relevant for exterior architectural coatings, automotive finishes, and high-performance textile treatments (water-oil-stain repellent finishing for cotton, polyester, and nylon) . The ability to tune surface roughness via copolymer architecture (random vs. block) provides formulation flexibility not available with less versatile fluorinated monomers.

Tunable Thermomechanical Optical Coatings

The predictable linear decrease in glass transition temperature (102°C to 77°C) and Young's modulus (1.57 GPa to 1.08 GPa) with increasing 2-(perfluoroalkyl)ethyl methacrylate content in MMA copolymers [1] enables precise formulation of coating matrices with balanced mechanical compliance and surface energy. This tunability is valuable for optical fiber cladding, display panel anti-smudge coatings, and electronic device housing finishes where both low surface energy and specific mechanical properties are required simultaneously.

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